Xylopropamine sulfate, also known as 3,4-dimethylamphetamine, is a stimulant drug belonging to the phenethylamine and amphetamine classes. Initially developed in the 1950s, it was marketed primarily as an appetite suppressant. Despite its potential, xylopropamine sulfate was not widely adopted due to adverse side effects such as hypertension and the emergence of more effective alternatives like phentermine. The compound has also been noted for its analgesic and anti-inflammatory properties, although these applications were not pursued further due to safety concerns .
The synthesis of xylopropamine sulfate involves several chemical reactions, primarily focusing on the modification of the amphetamine structure. Various methods have been explored for the synthesis of amphetamines, including:
The synthesis typically requires precise control over reaction conditions such as temperature and pH to ensure high yields and purity of the final product. For example, xylopropamine can be synthesized by employing alkylation of phenethylamine derivatives followed by subsequent sulfation .
The molecular structure of xylopropamine sulfate consists of a central phenethylamine core with two methyl groups attached to the aromatic ring at positions three and four.
Xylopropamine sulfate can undergo various chemical reactions:
These reactions are generally sensitive to conditions such as temperature and solvent choice, which can significantly influence reaction rates and product distributions .
Xylopropamine functions primarily as a central nervous system stimulant. Its mechanism of action involves:
The stimulant effects are linked to increased alertness and energy levels, but they also carry risks such as increased heart rate and blood pressure due to overstimulation of adrenergic receptors .
Xylopropamine sulfate has limited applications due to its side effect profile but has been investigated for:
Xylopropamine (chemical name: 3,4-dimethylamphetamine) emerged during the 1950s as part of pharmaceutical companies' intensive research into synthetic stimulants for obesity management. Marketed under brand names including Perhedrin and Esanin, this substituted amphetamine was developed specifically as an appetite suppressant during an era when amphetamine derivatives represented cutting-edge pharmacological interventions for weight control. Its molecular structure (C₁₁H₁₇N) featured distinctive methyl group substitutions at the 3 and 4 positions of the phenyl ring, differentiating it from the parent amphetamine compound [1] [5].
The compound was commercially available as a sulfate salt (CAS 14543-76-1) with the crystalline properties typical of amphetamine derivatives, though its clinical deployment remained limited compared to contemporaries like phentermine. Pharmaceutical development occurred against a backdrop of rapidly expanding interest in central nervous system stimulants, with researchers investigating numerous structural variants of the phenethylamine core to optimize anorectic effects [2] [6]. While not extensively marketed, xylopropamine sulfate represented a deliberate structural innovation aimed at refining the pharmacological profile of first-generation amphetamines while maintaining their appetite-suppressing properties. Early clinical applications positioned it within the broader category of psychoanaleptic agents that dominated mid-century weight management pharmacotherapy [5] [6].
Xylopropamine’s development reflected a deliberate strategic shift within neuropharmacology toward structural modification of the core amphetamine scaffold. As evidenced by patent literature and research publications from the 1950s, medicinal chemists systematically explored substitutions on the phenyl ring, nitrogen atom, and alkyl side chain to modulate receptor affinity, metabolic stability, and blood-brain barrier penetration [2] [7]. The 3,4-dimethyl configuration of xylopropamine represented one such exploration of ring-substituted derivatives, contrasting with contemporaneous investigations into N-alkylated (e.g., methamphetamine) or α-methylated (e.g., phentermine) variants [2].
CAS No.: 32986-79-1
CAS No.: 546-42-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6